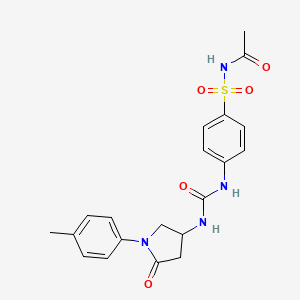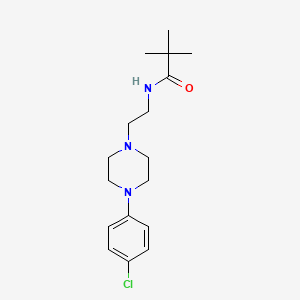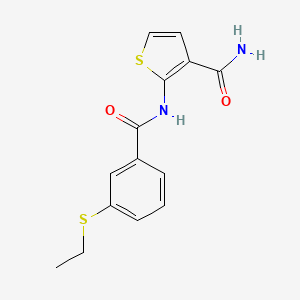
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4-position with a 2-chlorobenzoyl group and a carboxamide group. The carboxamide group is further substituted with two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrole ring would contribute to the aromaticity of the molecule, while the 2-chlorobenzoyl and carboxamide groups would likely have polar characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups. It’s likely that this compound would have a relatively high molecular weight and could exhibit both polar and nonpolar behavior .Aplicaciones Científicas De Investigación
Chemistry, Biochemistry, and Safety of Acrylamide
Acrylamide, a molecule with potential structural or functional similarities to the compound of interest, is extensively studied for its widespread applications and safety concerns. It is used globally to synthesize polyacrylamide, which has numerous applications such as soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. The comprehensive review by Friedman (2003) covers the chemistry, analysis, metabolism, pharmacology, and toxicology of acrylamide, highlighting its formation in food and its implications for human health (Friedman, 2003).
Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies
The review on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity by Zuanazzi et al. (2020) offers insights into the environmental and toxicological impacts of widely used herbicides, which could be analogous to researching novel chemical compounds. It discusses the evolution of research in this area, identifying key trends and gaps that could inform future studies on related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Imidazole Derivatives and Their Antitumor Activity
Research on imidazole derivatives, including compounds like 4(5)-aminoimidazol-5(4)-carboxamide, offers a perspective on the antitumor potential of heterocyclic compounds. The review by Iradyan et al. (2009) focuses on the synthesis and biological properties of imidazole derivatives, suggesting a framework for exploring the therapeutic potential of similar compounds (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Supramolecular Capsules Derived from Calixpyrrole Scaffolds
The self-assembly of supramolecular capsules from calixpyrrole components, as reviewed by Ballester (2011), illustrates the application of organic chemistry in designing complex molecular structures. This research highlights the potential for innovative applications of chemical compounds in materials science and nanotechnology (Ballester, 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWASJZUTLZPEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2977406.png)
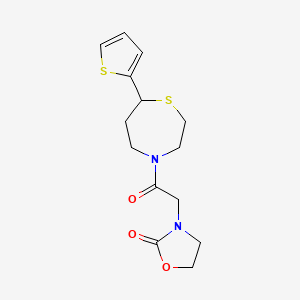
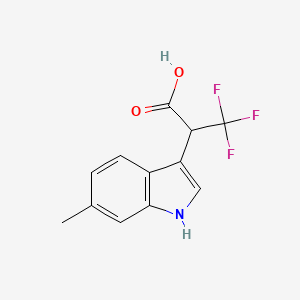
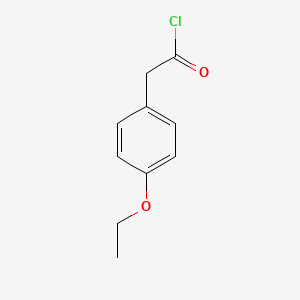
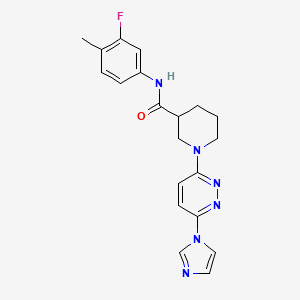
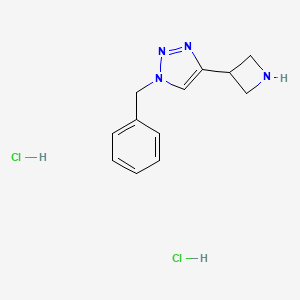
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2977415.png)
![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)
![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)
